Cas no 688-04-0 (4-Oxovalproic Acid)

4-Oxovalproic Acid is a key intermediate in the synthesis of valproic acid and its derivatives, which are widely used in pharmaceutical applications. This compound is characterized by its keto functionality at the 4-position, making it a versatile building block for further chemical modifications. Its high purity and stability ensure reliable performance in research and industrial processes. 4-Oxovalproic Acid is particularly valuable in the development of central nervous system (CNS) drugs, owing to its structural relevance to active pharmaceutical ingredients (APIs). The compound's well-defined chemical properties facilitate precise control in synthetic pathways, enhancing efficiency in drug discovery and production.
4-Oxovalproic Acid structure
4-Oxovalproic Acid structure
Product name:4-Oxovalproic Acid
CAS No:688-04-0
MF:C8H14O3
MW:158.194962978363
MDL:MFCD00778675
CID:392570

4-Oxovalproic Acid Chemical and Physical Properties

Names and Identifiers

    • Pentanoic acid, 4-oxo-2-propyl-
    • 4-oxo-2-propylpentanoic acid
    • 4-OXO-2-PROPYL-PENTANOICACID
    • 4-oxo-2-propyl-valeric acid
    • 4-Keto-VPA
    • 4-Oxovalproic acid
    • 4-Ketovalproic acid
    • 2-n-Propyl-4-oxopentanoic acid
    • BBL028989
    • STK801961
    • C16655
    • 4-Oxovalproic Acid
    • MDL: MFCD00778675
    • Inchi: 1S/C8H14O3/c1-3-4-7(8(10)11)5-6(2)9/h7H,3-5H2,1-2H3,(H,10,11)
    • InChI Key: HJRMYVTYHORJKC-UHFFFAOYSA-N
    • SMILES: O([H])C(C([H])(C([H])([H])C(C([H])([H])[H])=O)C([H])([H])C([H])([H])C([H])([H])[H])=O

Computed Properties

  • Exact Mass: 158.094
  • Monoisotopic Mass: 158.094
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.4

4-Oxovalproic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
O491040-100mg
4-Oxovalproic Acid
688-04-0
100mg
$ 1800.00 2023-09-06
TRC
O491040-10mg
4-Oxovalproic Acid
688-04-0
10mg
$207.00 2023-05-17
1PlusChem
1P0034LA-250mg
4-oxo-2-propyl-valeric acid
688-04-0 95%
250mg
$204.00 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1384113-1g
4-Oxo-2-propylpentanoic acid
688-04-0 95+%
1g
¥3930.00 2024-05-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTM780-250mg
4-oxo-2-propylpentanoic acid
688-04-0 95%
250mg
¥1973.0 2024-04-17
Ambeed
A264601-100mg
4-Oxo-2-propylpentanoic acid
688-04-0 95%
100mg
$196.0 2025-03-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTM780-1g
4-oxo-2-propylpentanoic acid
688-04-0 95%
1g
¥4244.0 2024-04-17
abcr
AB494557-1g
4-Oxo-2-propyl-valeric acid; .
688-04-0
1g
€991.20 2024-04-16
1PlusChem
1P0034LA-1g
4-oxo-2-propyl-valeric acid
688-04-0 95%
1g
$451.00 2025-02-19
eNovation Chemicals LLC
D618750-250mg
4-oxo-2-propyl-valeric acid
688-04-0 95%
250mg
$500 2025-03-01

Additional information on 4-Oxovalproic Acid

Comprehensive Overview of 4-Oxovalproic Acid (CAS No. 688-04-0): Properties, Applications, and Research Insights

4-Oxovalproic Acid (CAS No. 688-04-0), a metabolite of the well-known compound valproic acid, has garnered significant attention in pharmaceutical and biochemical research. This article delves into its chemical properties, synthesis pathways, and emerging applications, addressing common queries such as "What is 4-Oxovalproic Acid used for?" and "How does 4-Oxovalproic Acid differ from valproic acid?". By integrating recent scientific trends and user-driven search intent, we aim to provide a nuanced understanding of this compound.

The molecular structure of 4-Oxovalproic Acid features a ketone group at the fourth carbon, distinguishing it from its parent molecule, valproic acid. This modification influences its pharmacokinetics and reactivity, making it a subject of interest in metabolic studies. Researchers often explore its role in "neurotransmitter modulation" and "enzyme inhibition," particularly in contexts like "epilepsy research" and "mitochondrial dysfunction." Its CAS No. 688-04-0 serves as a unique identifier in databases like PubChem and Reaxys, facilitating precise literature retrieval.

In recent years, the demand for 4-Oxovalproic Acid has risen due to its utility as a "biochemical reference standard" in analytical chemistry. Laboratories employ it for calibrating mass spectrometry and HPLC instruments, ensuring accuracy in quantifying valproic acid levels in biological samples. This aligns with the growing emphasis on "precision medicine" and "personalized therapeutics," where metabolite profiling plays a pivotal role. Users frequently search for "4-Oxovalproic Acid solubility" or "stability under various pH conditions," reflecting practical concerns in experimental design.

Beyond its analytical applications, 4-Oxovalproic Acid is investigated for potential "therapeutic synergies" with other neuroactive compounds. Studies suggest its involvement in modulating GABAergic pathways, a hotspot for "neurological disorder treatments." However, unlike valproic acid, it exhibits lower hepatotoxicity, a feature highlighted in queries like "Is 4-Oxovalproic Acid safer than valproate?" This safety profile has spurred interest in its derivatives for "drug repurposing" initiatives.

From a synthetic chemistry perspective, the production of 4-Oxovalproic Acid involves controlled oxidation of valproic acid, often using mild oxidants to preserve functional group integrity. Researchers optimizing this process frequently search for "green chemistry alternatives" or "catalytic oxidation methods," reflecting broader industry shifts toward sustainable practices. The compound’s CAS No. 688-04-0 is critical for regulatory compliance and patent filings, underscoring its commercial relevance.

In conclusion, 4-Oxovalproic Acid (CAS No. 688-04-0) bridges multiple disciplines—from analytical chemistry to neuropharmacology. Its unique properties and evolving applications address contemporary scientific challenges, resonating with search trends like "metabolite biomarkers" and "enzyme kinetics studies." As research advances, this compound is poised to play an even greater role in both academic and industrial settings.

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